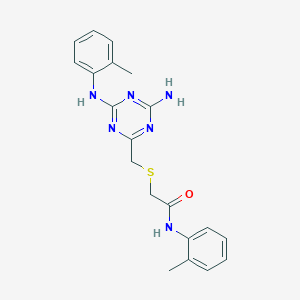![molecular formula C14H12ClN3O2S B10804413 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B10804413.png)
4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-334144 is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-334144 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of WAY-334144 involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, use of industrial-grade solvents and catalysts, and implementation of purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
WAY-334144 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-334144 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of WAY-334144 depend on the specific reaction conditions and reagents used
Scientific Research Applications
WAY-334144 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases and conditions.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of WAY-334144 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
WAY-334144 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Properties
Molecular Formula |
C14H12ClN3O2S |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O2S/c15-11-4-6-13(7-5-11)21(19,20)16-9-12-10-18-8-2-1-3-14(18)17-12/h1-8,10,16H,9H2 |
InChI Key |
SHASBHAPUDSGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-3H-phthalazin-1-yl)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B10804332.png)
![15-Amino-9-hydroxy-4-methyl-8-oxa-14,16,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,11,15,17-heptaen-13-one](/img/structure/B10804340.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-1-methyl-3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10804344.png)

![4-[5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B10804348.png)

![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone](/img/structure/B10804355.png)

![3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid](/img/structure/B10804365.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B10804387.png)
![5-{[(4-Methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B10804388.png)
![ethyl 5-acetyl-2-[[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B10804394.png)
![N-cyclopropyl-5-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine](/img/structure/B10804402.png)
![N-(2,4-dimethylphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B10804414.png)
